N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide” is a compound that belongs to a class of organic molecules extensively studied for their potential in various applications, including pharmaceuticals. It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .
Synthesis Analysis
The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). These reagents facilitate the coupling of 2-aminobenzothiazole with carboxylic acids under relatively milder reaction conditions using dimethyl formamide as a solvent . The synthesized compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Molecular Structure Analysis
While no direct studies were found on the molecular structure of this specific compound, similar compounds have been characterized using techniques such as FT-IR, 1H-NMR, MS, and elemental analysis . Single crystals of similar compounds have also been developed for further structural analysis .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Patel and Agravat (2007) detailed the synthesis of 2-amino substituted benzothiazoles and their subsequent application in creating compounds with significant antibacterial and antifungal properties, suggesting potential uses in developing new antimicrobial agents (Patel & Agravat, 2007). Similarly, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial activity, which indicates the therapeutic potential of benzothiazole-based compounds in treating infections (Bikobo et al., 2017).
Cancer Research
In the realm of cancer research, derivatives of benzothiazoles have been explored for their anticancer properties. The discovery of MGCD0103, a histone deacetylase inhibitor with a benzamide structure, showcases the potential of these compounds in oncology. MGCD0103 exhibits promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis, highlighting the significance of benzamide derivatives in therapeutic interventions against cancer (Zhou et al., 2008).
Drug Development and Synthesis
The synthesis and evaluation of benzothiazole derivatives for various biological activities underscore their importance in drug development. Compounds such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide have been synthesized through practical processes, demonstrating the feasibility of creating complex molecules for potential therapeutic applications. The chemical structure of these compounds, confirmed by NMR and MS, lays the groundwork for further exploration in medicinal chemistry (Ping, 2007).
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-8-9-19(16-23(17)33(30,31)28-14-4-5-15-28)24(29)26-20-12-10-18(11-13-20)25-27-21-6-2-3-7-22(21)32-25/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSFGDIIGRKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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